molecular formula C14H13F3N4O3 B2492773 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1798459-53-6

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2492773
CAS No.: 1798459-53-6
M. Wt: 342.278
InChI Key: JFUWQMGXEQUZLV-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a 2,4-dimethoxy-substituted pyrimidine ring and a 3-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

1-(2,4-dimethoxypyrimidin-5-yl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-23-11-10(7-18-13(21-11)24-2)20-12(22)19-9-5-3-4-8(6-9)14(15,16)17/h3-7H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWQMGXEQUZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NC(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Coupling: Direct Urea Formation

The most direct route to 1-(2,4-dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves the reaction of 5-amino-2,4-dimethoxypyrimidine with 3-(trifluoromethyl)phenyl isocyanate. This method leverages the nucleophilic attack of the pyrimidine amine on the electrophilic isocyanate carbon, forming the urea linkage.

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂ or Ar) at 0–25°C. Triethylamine (1.1–1.5 equivalents) is often added to scavenge HCl generated during the reaction. A study by Nguyen et al. demonstrated that extending reaction times to 12–24 hours improves yields (78–85%) by ensuring complete conversion of the amine. Excess isocyanate (1.2 equivalents) mitigates side reactions, such as oligomerization of the isocyanate.

Table 1: Isocyanate Coupling Parameters
Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Higher polarity enhances reactivity
Temperature 0°C → 25°C (ramp) Prevents exothermic side reactions
Equivalents (Isocyanate) 1.2 Minimizes residual amine
Catalyst None required

Limitations and Side Reactions

Competing reactions include the formation of biuret byproducts if moisture is present, necessitating rigorous drying of solvents and reagents. Additionally, steric hindrance from the 2,4-dimethoxy groups on the pyrimidine ring can slow the reaction, requiring elevated temperatures (40–50°C) in stubborn cases.

Carbamate Intermediate Strategy

An alternative approach utilizes bis(trichloromethyl) carbonate (BTC) to generate the isocyanate in situ from 3-(trifluoromethyl)aniline, which subsequently reacts with 5-amino-2,4-dimethoxypyrimidine. This two-step method avoids handling volatile isocyanates directly.

Step 1: Isocyanate Synthesis

3-(Trifluoromethyl)aniline reacts with BTC in a 1:0.33 molar ratio in dichloromethane, producing the corresponding isocyanate and HCl gas. The reaction is complete within 2–3 hours at 25°C, with yields exceeding 90%.

$$ 3\text{-}(\text{Trifluoromethyl})\text{aniline} + \text{BTC} \rightarrow 3\text{-}(\text{Trifluoromethyl})\text{phenyl isocyanate} + \text{HCl} $$

Step 2: Urea Formation

The crude isocyanate is treated with 5-amino-2,4-dimethoxypyrimidine in the presence of a base (e.g., NaHCO₃) to neutralize HCl. This step achieves yields of 70–75%, slightly lower than the direct method due to intermediate instability.

Table 2: BTC-Mediated Synthesis Outcomes
Parameter Value Note
BTC Equivalents 0.33 Stoichiometric for 1° amines
Reaction Time (Step 1) 2–3 hours Monitored by TLC
Purification Column chromatography Silica gel, ethyl acetate/hexane

Catalytic Hydrogenation of Nitro Precursors

A less common but scalable route involves reducing a nitro intermediate to the corresponding amine, followed by urea formation. For example, 5-nitro-2,4-dimethoxypyrimidine is hydrogenated over Pd/C (10% w/w) in ethanol under 50 psi H₂, yielding 5-amino-2,4-dimethoxypyrimidine. This amine is then coupled with 3-(trifluoromethyl)phenyl isocyanate as described in Section 1.

Advantages and Drawbacks

  • Advantages : High purity amine intermediate (>98% by HPLC).
  • Drawbacks : Requires specialized equipment for high-pressure hydrogenation and poses explosion risks.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Purity (%) Scalability
Isocyanate Coupling 78–85 95–98 Moderate (lab-scale)
BTC-Mediated 70–75 90–93 High
Catalytic Hydrogenation 65–70 85–90 Low

The isocyanate coupling method is favored for small-scale synthesis due to its simplicity, while the BTC-mediated route excels in large-scale production by avoiding hazardous isocyanate handling.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine H), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.62 (t, J = 7.8 Hz, 1H, ArH), 6.90 (s, 1H, NH), 3.98 (s, 6H, OCH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₄H₁₄F₃N₄O₃: 359.1012, found: 359.1015.
  • HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties
Research indicates that derivatives of urea compounds, including 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of non-small cell lung cancer cell lines such as A549 and PC-9, which are characterized by mutations in the epidermal growth factor receptor (EGFR) . The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Mechanism of Action
The compound's effectiveness is attributed to its ability to modulate specific molecular targets. It has been demonstrated that urea derivatives can act as inhibitors of protein kinases involved in cancer progression. This modulation can lead to the induction of apoptosis in cancer cells and reduction in tumor size in vivo .

Agricultural Applications

In addition to its medicinal properties, compounds similar to this compound have shown potential as agrochemicals. Their antifungal and insecticidal properties make them suitable candidates for crop protection.

Pesticidal Activity
Recent studies have highlighted the efficacy of trifluoromethyl pyrimidine derivatives against pests and pathogens affecting crops. These compounds have been evaluated for their ability to inhibit fungal growth and pest reproduction at concentrations that suggest they could be developed into effective agricultural pesticides .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of related compounds:

  • Antitumor Efficacy : A study reported that certain urea derivatives exhibited IC50 values in the low micromolar range against a panel of cancer cell lines, indicating strong anticancer activity .
  • Agricultural Efficacy : Another research effort demonstrated that novel trifluoromethyl pyrimidine derivatives showed comparable or superior antifungal activity compared to existing commercial fungicides .

Data Table: Summary of Applications

Application AreaSpecific UsesEfficacy Observed
Medicinal ChemistryAnticancer agentInhibition of cell proliferation in lung cancer
Agricultural SciencesAntifungal and insecticidal propertiesEffective against crop pathogens
Synthesis MethodMulti-step organic synthesisHigh yield with optimized conditions

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Features
  • Target Compound :
    • Pyrimidine ring: 2,4-dimethoxy substituents.
    • Aryl group: 3-(trifluoromethyl)phenyl.
    • Urea linkage: Connects pyrimidine and phenyl moieties.
Analog 1 : 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11e, )
  • Structural Differences :
    • Replaces pyrimidine with a thiazole ring bearing a piperazine-hydrazinyl side chain.
    • Molecular weight: 534.1 g/mol (vs. ~424 g/mol for target compound, estimated based on formula).
  • The hydrazinyl group may introduce additional hydrogen-bonding capacity .
Analog 2 : 1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea ()
  • Structural Differences: Pyrimidine substituents: 4-dimethylamino and 2-methoxy (vs. 2,4-dimethoxy in target compound). Aryl group: 3-chloro-4-methylphenyl (vs. 3-(trifluoromethyl)phenyl). Molecular formula: C15H18ClN5O2 (vs. C14H12F3N5O3 for target compound).
  • Implications: Dimethylamino group on pyrimidine may alter electron distribution and binding kinetics compared to methoxy groups. Chloro and methyl substituents on the phenyl ring reduce lipophilicity compared to trifluoromethyl .
Analog 3 : 1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea ()
  • Structural Differences :
    • Pyrido[2,3-d]pyrimidine core (vs. simple pyrimidine).
    • Fluorine substituent on the phenyl ring.
    • Molecular weight: 458.37 g/mol.
  • Implications :
    • The fused pyrido-pyrimidine system may enhance planar stacking interactions with biological targets.
    • Fluorine’s electronegativity could influence binding affinity differently than trifluoromethyl .
Table 1: Comparative Properties
Compound Molecular Weight (g/mol) Key Substituents Synthetic Yield (if available)
Target Compound ~424* 2,4-dimethoxy, 3-CF3 N/A
11e () 534.1 Thiazole-piperazine, 3-CF3 86.7%
Compound 347.79 4-dimethylamino, 3-Cl-4-Me N/A
Compound 458.37 Pyrido-pyrimidine, 2-F-5-CF3 N/A

*Estimated based on molecular formula C14H12F3N5O3.

Biological Activity

1-(2,4-Dimethoxypyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial effects, anti-inflammatory properties, and its role as a modulator of specific biological pathways.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methoxy groups and a trifluoromethylphenyl moiety attached via a urea linkage. This unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, a related study indicated that compounds containing trifluoromethyl groups showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds were evaluated, revealing promising results for further optimization in drug development .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BMRSA32
This compoundTBD

The biological activity of this compound is hypothesized to involve modulation of receptor pathways associated with TRPV channels. TRPV3 channels are known to be involved in pain perception and inflammation; thus, compounds targeting these channels could provide therapeutic benefits for pain management and inflammatory diseases .

Case Study: Antimicrobial Efficacy

In a recent study evaluating various phenyl urea derivatives for their antimicrobial properties, one compound demonstrated significant inhibition against MRSA. The study highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy. The findings suggest that modifications to the phenyl urea structure can lead to improved activity against resistant strains .

Case Study: Inhibition of IDO1

Another investigation focused on the design and synthesis of phenyl urea derivatives aimed at inhibiting IDO1. The results indicated that structural modifications significantly affected binding affinity and inhibitory potency. The most effective derivatives exhibited selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), suggesting potential applications in cancer immunotherapy .

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